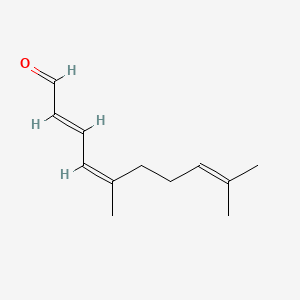

5,9-Dimethyl-2,4,8-decatrienal

Description

Structure

2D Structure

Properties

CAS No. |

6048-88-0 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

5,9-dimethyldeca-2,4,8-trienal |

InChI |

InChI=1S/C12H18O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h4-5,7-8,10H,6,9H2,1-3H3 |

InChI Key |

BSKPLLBQVGLMGO-UHFFFAOYSA-N |

Isomeric SMILES |

CC(=CCC/C(=C\C=C\C=O)/C)C |

Canonical SMILES |

CC(=CCCC(=CC=CC=O)C)C |

Origin of Product |

United States |

Stereochemical Considerations and Isomerism of 5,9 Dimethyldeca 2,4,8 Trienal

Geometric Isomerism (E/Z) across Conjugated Polyene Systems

The structure of 5,9-Dimethyldeca-2,4,8-trienal features three carbon-carbon double bonds, two of which are part of a conjugated dienal system (C2=C3 and C4=C5), and one isolated double bond (C8=C9). The restricted rotation around these double bonds gives rise to geometric isomerism, described by the E/Z notation.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration of each double bond. For each carbon atom of the double bond, the attached groups are assigned a priority based on atomic number. If the higher-priority groups are on the same side of the double bond, the configuration is designated as Z (from the German zusammen, meaning together). If they are on opposite sides, it is designated as E (from the German entgegen, meaning opposite). umn.eduuni.lu

For 5,9-Dimethyldeca-2,4,8-trienal, geometric isomerism is possible at the C2=C3, C4=C5, and C8=C9 positions. This leads to a variety of possible stereoisomers. For example, at the C2=C3 double bond, the aldehyde group (-CHO) and the methyl group (-CH3) are attached to C2, while C4 is attached to C3. At the C4=C5 double bond, the substituents are the C3 part of the chain and a hydrogen atom on C4, and a methyl group and the rest of the alkyl chain on C5. The C8=C9 double bond has a methyl group and a hydrogen atom on C9, and the remainder of the alkyl chain and a hydrogen atom on C8.

Table 1: Possible Geometric Isomers of 5,9-Dimethyldeca-2,4,8-trienal

| Double Bond | Configuration 1 | Configuration 2 |

|---|---|---|

| C2=C3 | E | Z |

| C4=C5 | E | Z |

| C8=C9 | E | Z |

Conformational Analysis and Steric Hindrance in Dienal and Trienal Structures

The single bonds within the carbon chain of 5,9-Dimethyldeca-2,4,8-trienal allow for a range of conformations due to bond rotation. libretexts.org The most stable conformations are those that minimize steric hindrance and electronic repulsion between different parts of the molecule. pressbooks.pub

The conjugated dienal system (C1-C5) tends to adopt a planar conformation to maximize the overlap of p-orbitals, which leads to electronic stabilization. However, steric hindrance can force parts of the molecule out of planarity. qmul.ac.uk In 5,9-Dimethyldeca-2,4,8-trienal, the methyl group at C5 can cause significant steric strain. This methyl group can interact with the hydrogen atom at C4 and the methylene (B1212753) group at C6, influencing the preferred conformation around the C4-C5 and C5-C6 single bonds.

Steric hindrance is a critical factor that affects the reactivity and stability of a molecule. It arises from the spatial arrangement of atoms, where bulky groups can prevent or slow down chemical reactions by physically blocking access to the reactive site. organicchemistrytutor.com In the case of 5,9-Dimethyldeca-2,4,8-trienal, the methyl groups at C5 and C9 are the primary sources of steric hindrance. These groups can influence the approach of reagents to the aldehyde functional group or the double bonds.

The interplay between electronic effects that favor planarity in the conjugated system and steric effects that can disrupt it leads to a complex conformational landscape. Computational modeling and spectroscopic techniques are often employed to determine the most stable conformations of such polyene structures. sigmaaldrich.com

Enantiomeric Purity and Chiral Resolution Strategies (if applicable)

The carbon atom at position 5 in 5,9-Dimethyldeca-2,4,8-trienal is a potential chiral center, as it is attached to four different groups: a hydrogen atom, a methyl group, the C4 of the dienal system, and the C6 of the alkyl chain. The presence of this chiral center means that the molecule can exist as a pair of enantiomers (R and S forms), which are non-superimposable mirror images of each other. diva-portal.org

The synthesis of 5,9-Dimethyldeca-2,4,8-trienal without the use of chiral catalysts or starting materials would likely result in a racemic mixture, containing equal amounts of the R and S enantiomers. The separation of these enantiomers, a process known as chiral resolution, is crucial in many applications, particularly in the pharmaceutical and fragrance industries, as different enantiomers can have distinct biological activities. nih.gov

Several strategies can be employed for chiral resolution:

Chiral Chromatography: This is a widely used technique where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. sigmaaldrich.com Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds. nih.gov

Diastereomeric Crystallization: This method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties, such as solubility, which allows them to be separated by crystallization. Once separated, the resolving agent can be removed to yield the pure enantiomers.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

While specific chiral resolution methods for 5,9-Dimethyldeca-2,4,8-trienal are not extensively documented in the literature, the general principles of chiral separation would be applicable. The development of a stereocontrolled synthesis that selectively produces one enantiomer would be an alternative and often more efficient approach to obtaining enantiomerically pure material. amazonaws.com

Advanced Synthetic Methodologies for 5,9 Dimethyldeca 2,4,8 Trienal and Its Analogues

Total Synthesis Approaches and Strategic Disconnections

The construction of complex molecules like 5,9-dimethyldeca-2,4,8-trienal relies on strategic planning, often involving retrosynthetic analysis to identify key bond disconnections and simplify the target structure into more readily available starting materials.

Convergent and Linear Synthetic Pathways for Polyunsaturated Aldehydes

The synthesis of polyunsaturated aldehydes can be approached through either linear or convergent strategies. fiveable.mescienceinfo.com

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear | Sequential, step-by-step construction of the molecule. scienceinfo.com | Simpler planning. | Lower overall yield for long sequences, potential for material loss at any stage. libretexts.org |

| Convergent | Independent synthesis of fragments followed by late-stage coupling. fiveable.me | Higher overall yield, more efficient for complex molecules. libretexts.orgscholarsresearchlibrary.com | Requires more complex planning and fragment compatibility. |

Key Carbon-Carbon Bond Forming Reactions: Wittig, Horner-Wadsworth-Emmons, and Aldol (B89426) Condensations

The formation of the carbon-carbon double bonds in polyunsaturated aldehydes is central to their synthesis. Several powerful reactions are commonly employed for this purpose.

Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to convert an aldehyde or ketone into an alkene. wikipedia.orgiitk.ac.in It is a highly reliable method for forming C=C bonds with predictable regioselectivity. nih.govpressbooks.pub The stereochemical outcome (E or Z alkene) depends on the nature of the ylide; stabilized ylides tend to give the E-alkene, while non-stabilized ylides favor the Z-alkene. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.com It offers several advantages, including the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. diva-portal.org The HWE reaction typically favors the formation of the (E)-alkene. wikipedia.org Ando-type HWE reagents have been developed for the Z-selective formation of α,β-unsaturated esters. acs.org

Aldol Condensation: This reaction involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to yield a conjugated enone. wikipedia.orgiitk.ac.in The aldol condensation is a powerful tool for C-C bond formation and can be used to construct the α,β-unsaturated aldehyde moiety found in many polyunsaturated systems. scienceinfo.comthieme-connect.delibretexts.org The reaction can be catalyzed by either acid or base. pressbooks.pub

| Reaction | Reactants | Product | Key Features |

| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | Alkene + Triphenylphosphine oxide | Predictable regioselectivity, stereochemistry dependent on ylide stability. wikipedia.orgnih.govorganic-chemistry.org |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Phosphonate Carbanion | (E)-Alkene + Dialkyl phosphate | High (E)-selectivity, water-soluble byproduct. wikipedia.orgdiva-portal.org |

| Aldol Condensation | Two Carbonyl Compounds (Aldehydes/Ketones) | α,β-Unsaturated Aldehyde/Ketone | Forms C-C bonds and conjugated systems, catalyzed by acid or base. wikipedia.orgiitk.ac.inpressbooks.pub |

Stereoselective Control in Dienal and Trienal Construction

Achieving the correct stereochemistry of the double bonds in dienals and trienals is crucial. The stereoselective synthesis of 1,3-dienes is a key area of research. mdpi.com Transition-metal-catalyzed cross-coupling reactions are often used to construct 1,3-diene moieties with defined stereochemistry. mdpi.com For instance, a facile and stereoselective method for preparing 2Z,4E-dienals involves the addition of an organometallic reagent to a pyrylium (B1242799) salt, followed by electrocyclic ring-opening. psu.edu This can produce the desired dienal with high stereochemical purity. psu.edu

Protecting Group Strategies for Sensitive Functionalities

In the synthesis of complex molecules with multiple functional groups, protecting groups are essential to temporarily mask reactive sites and prevent unwanted side reactions. jocpr.comnumberanalytics.com For polyunsaturated aldehydes, the aldehyde group itself is highly reactive and often needs protection during steps involving strong nucleophiles or bases. pressbooks.pub

Chemoenzymatic Synthesis and Biocatalytic Transformations

The integration of enzymatic steps into classical organic synthesis, known as chemoenzymatic synthesis, offers powerful tools for selective transformations under mild conditions. rsc.orgmdpi.com

Ene-reductase Mediated Processes for Selective Reduction of Dienals

Ene-reductases (EREDs), belonging to the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated aldehydes and ketones. rsc.orgmatthey.commdpi.com These enzymes have garnered significant attention for their ability to perform selective hydrogenations. researchgate.net

A notable application is the selective reduction of the α,β-double bond in conjugated dienals to produce γ,δ-unsaturated aldehydes. researchgate.net This transformation is valuable in the fragrance industry for the synthesis of specific odorant molecules. researchgate.netresearchgate.net For example, the selective enzymatic reduction of a conjugated dienal can yield valuable products like mahonial and calmusal. google.com This process often requires a cofactor, such as NADPH, and a cofactor regeneration system to be economically viable. google.com The use of EREDs provides a green alternative to traditional metal-catalyzed hydrogenations, operating under mild aqueous conditions. matthey.com

| Enzyme Type | Reaction Catalyzed | Substrate Example | Key Advantage |

| Ene-reductase (ERED) | Asymmetric reduction of activated C=C bonds. rsc.orgmatthey.com | Conjugated dienals | High selectivity for α,β-double bond reduction, environmentally friendly conditions. researchgate.net |

Other Biocatalytic Routes to Polyunsaturated Isoprenoids

Beyond traditional chemical synthesis, biocatalysis is an emerging and powerful strategy for the production of complex molecules like polyunsaturated isoprenoids. This approach leverages the high selectivity and efficiency of enzymes to perform specific chemical transformations, often under mild and environmentally benign conditions. The synthesis of isoprenoids in nature, such as in the bacterium Marinobacter hydrocarbonoclasticus, provides a blueprint for these biocatalytic methods. This bacterium can synthesize isoprenoid wax esters from phytol, a process that involves key enzymatic steps such as the oxidation of isoprenoid alcohols to aldehydes (phytenal) and subsequently to isoprenic fatty acids, catalyzed by alcohol and aldehyde dehydrogenases, respectively. Current time information in Bangalore, IN.nih.govresearchgate.net This natural pathway highlights the existence of enzymes capable of acting on polyunsaturated isoprenoid substrates.

A significant advancement in the biocatalytic synthesis of a direct analogue of 5,9-Dimethyldeca-2,4,8-trienal is the selective enzymatic reduction of its conjugated α,β-double bond. A patented process describes the reduction of 5,9-dimethyldeca-2,4,8-trienal (referred to as Dehydrocalmusal) to 5,9-dimethyldeca-4,8-dienal (Calmusal). libretexts.org This transformation is achieved with high selectivity using a catalytic system comprising an ene-reductase (ERED), a co-substrate (such as NADP), and a co-substrate regenerating enzyme (like glucose dehydrogenase). libretexts.org This method provides a direct route to γ,δ-mono-unsaturated aldehydes from conjugated dienals under industrially viable conditions. libretexts.org

The ene-reductases, often from the Old Yellow Enzyme (OYE) family, are particularly effective for the asymmetric trans-hydrogenation of activated carbon-carbon double bonds. mdpi.com Their use circumvents the need for precious metal catalysts and offers excellent chemo-, regio-, and stereoselectivity. mdpi.com The table below summarizes the key components and products of this specific biocatalytic reduction.

| Substrate | Product | Enzyme System | Key Features | Reference |

|---|---|---|---|---|

| 5,9-Dimethyldeca-2,4,8-trienal | 5,9-Dimethyldeca-4,8-dienal | Ene-reductase (e.g., ERED-110, ERED-P1-A04), NADP (co-substrate), Glucose Dehydrogenase (cofactor regeneration) | Selective reduction of the C2-C3 double bond conjugated to the aldehyde; high selectivity to the γ,δ-unsaturated aldehyde. | libretexts.org |

This biocatalytic approach represents a significant step towards the sustainable and precise synthesis of specific polyunsaturated isoprenoid aldehydes, offering an alternative to more complex, multi-step chemical syntheses. The continued discovery and engineering of enzymes like ene-reductases, dehydrogenases, and others involved in natural isoprenoid metabolism will further expand the biocatalytic toolbox for producing these valuable compounds. mdpi.comresearchgate.net

Derivatization Strategies and Functional Group Interconversions of 5,9-Dimethyldeca-2,4,8-trienal

The chemical structure of 5,9-dimethyldeca-2,4,8-trienal, with its reactive aldehyde moiety and a system of three carbon-carbon double bonds, offers multiple sites for derivatization and functional group interconversions. These transformations are crucial for synthesizing analogues with modified properties or for creating intermediates for more complex molecular architectures.

Modifications of the Aldehyde Moiety

The aldehyde group is one of the most versatile functional groups in organic chemistry, and its modification in 5,9-dimethyldeca-2,4,8-trienal can lead to a variety of important derivatives.

Oxidation to Carboxylic Acid: The aldehyde can be readily oxidized to the corresponding carboxylic acid, (2E,4E)-5,9-dimethyldeca-2,4,8-trienoic acid. Standard oxidizing agents for converting aldehydes to carboxylic acids include potassium dichromate(VI) in acidic solution or Tollens' reagent. chemguide.co.uksavemyexams.com This reaction transforms the aldehyde into a more stable functional group while preserving the polyene system. Cytochrome P450 enzymes have also been shown to catalyze the oxidation of α,β-unsaturated aldehydes to their corresponding acids. nih.gov

Reduction to Alcohol: The aldehyde group can be selectively reduced to a primary alcohol, yielding 5,9-dimethyldeca-2,4,8-trien-1-ol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). sci-hub.sersc.org This reagent is generally chemoselective for aldehydes and ketones over less reactive functional groups, and under controlled conditions, it can reduce the aldehyde without affecting the double bonds of the polyene system. sci-hub.se This creates the corresponding polyunsaturated alcohol, a valuable synthon in its own right.

Formation of Oximes: Reaction of the aldehyde with hydroxylamine (B1172632) (NH₂OH) leads to the formation of the corresponding oxime, 5,9-dimethyldeca-2,4,8-trienal oxime. This reaction is a standard method for characterizing and protecting carbonyl compounds. nih.gov The synthesis can be performed under various conditions, including solvent-free grinding with reagents like Bi₂O₃ or using catalysts in refluxing ethanol. nih.govresearchgate.net For α,β-unsaturated aldehydes like cinnamaldehyde, this conversion proceeds smoothly without rearrangement of the conjugated double bond. researchgate.net

Wittig Reaction and Olefination: The aldehyde functionality can serve as an electrophile in Wittig-type reactions to extend the carbon chain and form a new double bond. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com By reacting 5,9-dimethyldeca-2,4,8-trienal with a suitable phosphorus ylide (a Wittig reagent), the C=O bond is replaced with a C=C bond, yielding a more extended polyene system. The stereochemistry of the newly formed double bond (E or Z) depends on the nature of the ylide used. organic-chemistry.org This provides a powerful tool for systematically elongating the polyene chain.

The following table summarizes these key transformations of the aldehyde moiety.

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Oxidation | K₂Cr₂O₇ / H₂SO₄ | Carboxylic Acid | chemguide.co.uk |

| Reduction | NaBH₄ | Primary Alcohol | sci-hub.se |

| Oximation | NH₂OH·HCl | Oxime | nih.govresearchgate.net |

| Wittig Olefination | Phosphorus Ylide (e.g., Ph₃P=CHR) | Alkene | organic-chemistry.orgmasterorganicchemistry.com |

Selective Transformations of the Polyene System

The polyene system of 5,9-dimethyldeca-2,4,8-trienal, containing both conjugated and isolated double bonds, allows for a range of selective transformations. The differing reactivity of these double bonds—the C2=C3 and C4=C5 bonds being activated by the aldehyde, and the C8=C9 bond being isolated—is key to achieving selectivity.

Selective Hydrogenation: As discussed in section 3.2.2, the α,β-unsaturated double bond (C2=C3) is the most activated and can be selectively reduced. Biocatalytic reduction using ene-reductases provides a highly specific method for converting the conjugated dienal system into a γ,δ-unsaturated enal. libretexts.org Chemocatalytic methods can also be employed. For instance, transfer hydrogenation with a ruthenium catalyst has been used for the one-pot reductive amination of polyenals, showing the potential for selective transformations within the polyene chain. acs.orgresearchgate.net The selective reduction of conjugated double bonds in the presence of isolated ones is a common strategy in organic synthesis. researchgate.net

Selective Epoxidation: The different electronic nature of the double bonds allows for selective epoxidation. The isolated, electron-rich C8=C9 double bond is generally more susceptible to electrophilic epoxidation by peroxy acids (e.g., m-CPBA) than the electron-deficient conjugated double bonds. Conversely, nucleophilic epoxidation methods would favor the α,β-unsaturated position. For polyenes with multiple similar double bonds, such as the structurally related farnesol, peptide-based catalysts have been developed that can selectively epoxidize a specific double bond, including the internal one, with high regioselectivity and enantioselectivity. acs.org This demonstrates that with the right catalyst, precise oxidation of one of the three double bonds in 5,9-dimethyldeca-2,4,8-trienal is feasible.

Selective Dihydroxylation: Similar to epoxidation, dihydroxylation can be directed to specific double bonds. The cis-dihydroxylation of olefins, often achieved using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO), typically favors more electron-rich double bonds. nih.gov Therefore, preferential dihydroxylation of the C8=C9 double bond in 5,9-dimethyldeca-2,4,8-trienal could be expected under these conditions.

Isomerization: The double bonds within the polyene system can potentially be isomerized under catalytic conditions. Acidic catalysts, such as Ti-SBA-15, have been used for the isomerization of terpenes like limonene, converting it to products like terpinolene (B10128) and α-terpinene by shifting double bond positions. mdpi.com Such catalysts could potentially induce the migration of the double bonds in the polyene chain of 5,9-dimethyldeca-2,4,8-trienal, leading to various structural isomers.

Chemical Reactivity and Degradation Pathways of 5,9 Dimethyldeca 2,4,8 Trienal

Oxidation Reactions and Mechanisms

The presence of multiple carbon-carbon double bonds and an aldehyde functional group makes 5,9-Dimethyldeca-2,4,8-trienal susceptible to various oxidative processes. These reactions are significant both in synthetic chemistry and in atmospheric degradation.

The reaction of 5,9-Dimethyldeca-2,4,8-trienal with ozone is a critical atmospheric degradation pathway. Ozonolysis of unsaturated compounds like this trienal proceeds via the Criegee mechanism. aaqr.org The process begins with ozone adding across one of the three double bonds to form an unstable primary ozonide (a molozonide), which rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate (CI). aaqr.org

Due to the three distinct double bonds in the parent molecule, a variety of initial products can be formed. These Criegee intermediates are highly reactive and play a crucial role in atmospheric chemistry. They can react with other atmospheric trace gases, such as sulfur dioxide (SO₂) and nitrogen oxides (NOx), oxidizing them to SO₃ and NO₂, respectively. aaqr.org The SO₃ can subsequently form sulfuric acid, a key component in the nucleation of new atmospheric particles. aaqr.orgcopernicus.org

The low-volatility organic compounds produced from ozonolysis, including smaller aldehydes, ketones, and carboxylic acids, can partition into the particle phase, contributing to the formation and growth of Secondary Organic Aerosol (SOA). aaqr.orgnih.gov The presence of water vapor can provide a competing reaction pathway for the Criegee intermediates, potentially altering the yield and composition of the resulting SOA. copernicus.orguclm.es Studies on similar terpenes show that the SOA yield is highly dependent on the concentrations of the reactants and ambient conditions. nih.gov

Table 1: Potential Primary Products from Ozonolysis at Different Double Bonds

| Attacked Double Bond | Resulting Carbonyl Compound | Resulting Criegee Intermediate |

| C2=C3 | 5,7-dimethyl-nona-4,7-dienal | Glyoxalyl Criegee Intermediate |

| C4=C5 | Propanal | A C7-dienal Criegee Intermediate |

| C8=C9 | 4-methyl-hepta-2,6-dienal | Acetone Criegee Intermediate (CH₃)₂COO• |

This table represents a simplified view of the initial fragmentation. Subsequent reactions of the products can lead to a more complex mixture.

Autoxidation is a spontaneous, slow oxidation process that occurs in the presence of oxygen. For a polyunsaturated compound like 5,9-Dimethyldeca-2,4,8-trienal, this process is particularly relevant. The mechanism follows a free-radical chain reaction consisting of three main stages: initiation, propagation, and termination. nih.gov

Initiation: The process starts with the formation of a carbon-centered radical through the abstraction of a hydrogen atom, typically from an allylic position, by a prooxidant species. nih.gov

Propagation: The carbon radical reacts rapidly with molecular oxygen to form a peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from another molecule of the trienal, forming a lipid hydroperoxide (LOOH) and a new carbon radical, thus continuing the chain reaction. nih.gov This formation of hydroperoxides is the key step in peroxidation.

Termination: The reaction chain concludes when two radicals combine to form a stable, non-radical product. nih.gov

The accumulation of hydroperoxides can lead to further degradation, including the cleavage of C-C bonds, resulting in a complex mixture of smaller, more volatile compounds such as aldehydes and ketones, which can contribute to changes in aroma and chemical properties.

Cycloaddition Reactions and Intramolecular Processes

The conjugated diene system within 5,9-Dimethyldeca-2,4,8-trienal allows it to participate in pericyclic reactions, most notably cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.org The C2-C5 conjugated system in 5,9-Dimethyldeca-2,4,8-trienal can act as the diene component in intermolecular reactions with various dienophiles.

More significantly, related structures like citral (B94496) are known to undergo intramolecular electrocyclizations, which are a form of intramolecular Diels-Alder reaction. rsc.orgrsc.org In these reactions, the diene system reacts with another double bond within the same molecule. For a molecule like 5,9-Dimethyldeca-2,4,8-trienal, a plausible intramolecular reaction would involve the C2-C5 diene system reacting with the C8=C9 double bond. This type of reaction typically requires thermal or catalytic activation and leads to the formation of bicyclic structures. rsc.org The reverse process, the retro-Diels-Alder reaction, can also occur, particularly at high temperatures, leading to the fragmentation of the cyclic adduct. rsc.orgrsc.org This reactivity is fundamental to the synthesis of certain complex terpenoids and natural products. wikipedia.org

Beyond Diels-Alder reactions, other intramolecular cyclizations are possible. The formation of five- and six-membered rings is often thermodynamically and kinetically favored over other ring sizes or intermolecular reactions, especially at low concentrations. masterorganicchemistry.com Given the structure of 5,9-Dimethyldeca-2,4,8-trienal, which contains an aldehyde and multiple abstractable protons, intramolecular aldol (B89426) or Michael-type reactions could be envisioned under specific catalytic conditions.

For example, the formation of a bicyclic product from citral derivatives proceeds via an intramolecular [2+4] cycloaddition, which is a highly efficient ring-forming strategy. rsc.orgrsc.org The propensity for a molecule to undergo an intramolecular reaction versus an intermolecular one can often be controlled by reaction conditions, such as temperature and concentration. masterorganicchemistry.comnih.gov

Acid- and Base-Catalyzed Transformations

The reactivity of 5,9-Dimethyldeca-2,4,8-trienal is significantly influenced by the presence of acids or bases. Research on the closely related compound citral provides insight into these transformations.

Under base-catalyzed conditions, such as heating in pyridine, citral derivatives can react with phenols to first form a chromene intermediate. rsc.org This intermediate can then tautomerize to an o-quinomethane, which subsequently undergoes an intramolecular cycloaddition to yield a bicyclic 'citran' skeleton. rsc.orgrsc.org The reaction of citral with 1,3-dihydroxynaphthalene demonstrates marked regioselectivity, favoring alkylation initiated by the more acidic hydroxy group. rsc.org

Acid catalysis can also induce similar bicyclisation reactions. rsc.org However, the acid-catalyzed pathway may involve a different, non-stereospecific proton-initiated mechanism. rsc.org These catalyzed cyclizations are powerful methods for constructing complex polycyclic systems from linear polyene precursors. Furthermore, acid catalysis can promote other rearrangements in similar systems, highlighting the sensitivity of the polyene structure to acidic environments. lookchem.com

Advanced Analytical Techniques for Characterization and Quantification of 5,9 Dimethyldeca 2,4,8 Trienal

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of 5,9-Dimethyldeca-2,4,8-trienal. This technique provides the exact mass of the molecule, allowing for the determination of its elemental composition with high confidence. The molecular formula of 5,9-Dimethyldeca-2,4,8-trienal is C12H18O, with a calculated exact mass of 178.1358. molbase.com HRMS analysis can confirm this mass, distinguishing it from other compounds with the same nominal mass.

Furthermore, HRMS is employed to study the fragmentation patterns of the molecule under ionization. In one study, a molecular ion of a related compound with a molecular weight of 178 was observed at m/z 373 after derivatization. researchgate.net The fragmentation data provides structural information, helping to piece together the molecule's framework. For instance, characteristic fragments of a related isomer, 4,8-Dimethyldeca-4,7,9-trienal, have been identified at m/z 121 (base peak) and 178 (molecular ion).

Table 1: HRMS Data for 5,9-Dimethyldeca-2,4,8-trienal and Related Compounds

| Compound | Molecular Formula | Calculated Exact Mass (Da) | Observed Fragments (m/z) |

| 5,9-Dimethyldeca-2,4,8-trienal | C12H18O | 178.1358 molbase.com | 178 (Molecular Ion) researchgate.net |

| 4,8-Dimethyldeca-4,7,9-trienal | C12H18O | 178.27 | 121, 178 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D NMR, including COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of 5,9-Dimethyldeca-2,4,8-trienal. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to map out the carbon and proton framework of the molecule.

1D NMR (¹H and ¹³C): ¹H NMR provides information about the chemical environment of the hydrogen atoms. Aldehydic protons, like the one in 5,9-Dimethyldeca-2,4,8-trienal, typically resonate in a distinctive region around 9-10 ppm. libretexts.orgpressbooks.pub Protons adjacent to the carbonyl group are also shifted downfield to approximately 2.0-2.5 ppm. libretexts.org ¹³C NMR is used to identify the carbon skeleton. The carbonyl carbon of an α,β-unsaturated aldehyde, such as this compound, is expected to appear in the 190-200 ppm range. libretexts.orgopenstax.org

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons in the molecule. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C spectra. sdsu.educolumbia.edu

A patent for a related compound, 9-hydroxy-5,9-dimethyldeca-2,4-dienal, provides detailed ¹H and ¹³C NMR data, illustrating the level of structural detail that can be obtained. google.com

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in 5,9-Dimethyldeca-2,4,8-trienal

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | 9-10 libretexts.orgpressbooks.pub | 190-200 libretexts.orgopenstax.org |

| Olefinic (C=C-H) | 5-7 | 100-150 |

| Allylic (C=C-CH) | ~2.0-2.5 libretexts.org | 20-40 |

| Methyl (CH₃) | ~1.6-1.9 | 15-25 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique ideal for the analysis of volatile compounds like 5,9-Dimethyldeca-2,4,8-trienal. uq.edu.au In this method, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification. researchgate.net

GC-MS is particularly useful for trace analysis, allowing for the detection of very small quantities of the compound in complex mixtures. google.com It is also widely used for volatile compound profiling in various samples. For instance, a patent describes the use of GC to determine the purity of a related compound, 9-hydroxy-5,9-dimethyldeca-2,4-dienal. google.com The mass spectrum provides a fingerprint that can be compared to a library of known compounds for positive identification. The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. uq.edu.au For 5,9-Dimethyldeca-2,4,8-trienal, HPLC can be employed to assess its purity and to separate it from isomers or impurities.

In a typical reverse-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. sielc.com The separation is based on the differential partitioning of the analytes between the two phases. A study on a related compound, 5,9-Dimethyl-4,8-decadienal, utilized a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com The retention time of the compound under specific conditions can be used for its identification. HPLC is also scalable and can be used for preparative separations to isolate pure compounds.

Spectroscopic Methods (e.g., UV-Vis, IR) for Conjugated Chromophores

Spectroscopic methods such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable information about the conjugated system present in 5,9-Dimethyldeca-2,4,8-trienal.

UV-Vis Spectroscopy: The extended conjugation of the trienal system (three double bonds and a carbonyl group) results in the absorption of ultraviolet or visible light. The wavelength of maximum absorbance (λmax) is characteristic of the conjugated chromophore and can be used for quantification and to provide evidence for the conjugated system.

IR Spectroscopy: Infrared spectroscopy is used to identify specific functional groups within a molecule. For 5,9-Dimethyldeca-2,4,8-trienal, the most characteristic IR absorption bands would be for the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations. The C=O stretch of a conjugated aldehyde typically appears at a lower wavenumber (around 1685-1705 cm⁻¹) compared to a saturated aldehyde due to the delocalization of electrons. libretexts.orgpressbooks.pubopenstax.org Additionally, the aldehydic C-H stretch often shows two characteristic bands around 2700–2760 and 2800–2860 cm⁻¹. libretexts.orgopenstax.org

Table 3: Characteristic IR Absorption Frequencies for 5,9-Dimethyldeca-2,4,8-trienal

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O Stretch (Conjugated Aldehyde) | 1685 - 1705 libretexts.orgpressbooks.pubopenstax.org |

| C=C Stretch | ~1600 - 1650 |

| Aldehydic C-H Stretch | 2700 - 2760 and 2800 - 2860 libretexts.orgopenstax.org |

Biological Activities and Mechanistic Investigations Non Clinical Focus

Entomological Roles and Chemoattraction Mechanisms

Extensive literature searches did not yield any specific information regarding the entomological roles or chemoattraction mechanisms of 5,9-Dimethyldeca-2,4,8-trienal. While the structure of this compound suggests potential as a semiochemical, a substance that mediates interactions between organisms, there is no published research to support this hypothesis in the context of insects.

Pheromone Mimicry and Olfactory Receptor Interactions

There is currently no scientific data available to suggest that 5,9-Dimethyldeca-2,4,8-trienal acts as a pheromone mimic or interacts with insect olfactory receptors.

Behavioral Ecology and Semiochemical Function in Insects

The role of 5,9-Dimethyldeca-2,4,8-trienal in the behavioral ecology of insects as a semiochemical has not been documented in the available scientific literature.

Impact on Insect Population Dynamics in Controlled Studies

No controlled studies on the impact of 5,9-Dimethyldeca-2,4,8-trienal on insect population dynamics have been found in the course of this review.

Microbial Interactions and Quorum Sensing Modulation

There is a lack of available research on the interactions of 5,9-Dimethyldeca-2,4,8-trienal with microbial systems, including any potential role in the modulation of quorum sensing.

Effects on Fungal Morphogenesis and Biofilm Formation (e.g., Candida albicans models)

No studies were identified that investigate the effects of 5,9-Dimethyldeca-2,4,8-trienal on the morphogenesis or biofilm formation of the fungus Candida albicans.

Investigation of Molecular Targets and Signaling Pathways in Microbial Systems

The molecular targets and signaling pathways in microbial systems that may be affected by 5,9-Dimethyldeca-2,4,8-trienal have not been a subject of published research to date.

Roles in Plant-Pathogen or Plant-Herbivore Interactions

Currently, there is a lack of specific studies detailing the role of 5,9-Dimethyldeca-2,4,8-trienal in mediating interactions between plants and their pathogens or herbivores. The scientific community has extensively documented that plants produce a wide array of volatile organic compounds (VOCs) that can act as attractants for pollinators, deterrents for herbivores, or signals to attract the natural enemies of herbivores. However, the specific contribution of 5,9-Dimethyldeca-2,4,8-trienal to these complex ecological dynamics has not been elucidated in available research.

General studies on related aldehydes and other terpenoid compounds suggest potential roles in plant defense, but direct evidence for 5,9-Dimethyldeca-2,4,8-trienal is absent. Research on analogous compounds indicates that the structural features of such molecules can be crucial for their biological activity, but extrapolation of these functions to 5,9-Dimethyldeca-2,4,8-trienal would be speculative without direct experimental evidence.

Biochemical Pathways and Enzymatic Modulations in Model Organisms

The biosynthetic pathway leading to the formation of 5,9-Dimethyldeca-2,4,8-trienal in plants has not been specifically characterized. Terpenoids are generally synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in plastids or the mevalonate (B85504) (MVA) pathway in the cytoplasm. The specific enzymes and genetic regulation responsible for the production of 5,9-Dimethyldeca-2,4,8-trienal are yet to be identified.

Similarly, information regarding the ability of this compound to modulate enzymatic activity in model organisms is not present in the current body of scientific literature. Studies on how plant-derived compounds can affect key enzymes in insects or pathogens are common, often revealing mechanisms of toxicity or deterrence. However, such mechanistic investigations have not been reported for 5,9-Dimethyldeca-2,4,8-trienal.

Structure Activity Relationships Sar and Computational Chemistry of 5,9 Dimethyldeca 2,4,8 Trienal Analogues

Rational Design and Synthesis of Chemically Modified Analogues

The rational design of analogues of 5,9-dimethyldeca-2,4,8-trienal is guided by the objective of enhancing specific biological or chemical properties while minimizing undesirable effects. This process often involves systematic modifications of the parent molecule's structure. Key areas of modification typically include the aldehyde functional group, the polyene chain, and the terminal isopropylidene group.

Modification of the Aldehyde Group: The aldehyde moiety is a primary site for chemical modification. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to various other functional groups such as esters, amides, or oximes. These modifications can significantly impact the compound's polarity, reactivity, and ability to interact with biological targets. For instance, converting the aldehyde to a less reactive group might enhance its metabolic stability.

Saturation: Selective hydrogenation of one or more double bonds can alter the molecule's flexibility and three-dimensional conformation.

Isomerization: The stereochemistry of the double bonds (E/Z isomers) can be altered, which can have a profound effect on how the molecule fits into a receptor or active site.

Introduction of Substituents: Adding substituents, such as methyl or hydroxyl groups, along the chain can influence both steric and electronic properties.

The synthesis of these rationally designed analogues often employs modern organic synthesis techniques. Modular synthetic strategies are particularly valuable as they allow for the divergent production of a variety of analogues from a common intermediate. researchgate.net

Correlation of Structural Features with Biological and Chemical Reactivity

The biological and chemical reactivity of 5,9-dimethyldeca-2,4,8-trienal analogues is intricately linked to their structural features. Structure-activity relationship (SAR) studies aim to identify these key correlations. For terpenoids in general, it has been observed that the presence of oxygen-containing functional groups, such as aldehydes and alcohols, is often crucial for their biological effects. mdpi.com

Systematic reviews of terpenes with anti-inflammatory activity have shown that modifications to the chemical structure can significantly alter their effects. nih.gov While specific SAR data for 5,9-dimethyldeca-2,4,8-trienal is not extensively documented in publicly available literature, we can infer potential relationships based on studies of similar polyunsaturated aldehydes (PUAs). PUAs produced by diatoms, such as heptadienal and octadienal, have demonstrated cytotoxic effects, and their activity is dependent on the chain length and degree of unsaturation. wikipedia.orgnih.gov

The following interactive data table illustrates a hypothetical SAR for analogues of 5,9-dimethyldeca-2,4,8-trienal, based on general principles observed in related compounds. The "Relative Activity" is a qualitative measure, where higher numbers indicate greater hypothetical biological effect (e.g., cytotoxicity).

| Analogue | Modification | Key Structural Feature Change | Hypothetical Relative Activity |

| 5,9-Dimethyldeca-2,4,8-trienal | Parent Compound | Conjugated trienal | 100 |

| 5,9-Dimethyldeca-2,4,8-trienoic acid | Oxidation of aldehyde | Increased polarity, H-bond donor | 80 |

| 5,9-Dimethyldeca-2,4,8-trien-1-ol | Reduction of aldehyde | Increased polarity, H-bond donor | 60 |

| 5,9-Dimethyldec-4,8-dienal | Saturation of C2-C3 double bond | Reduced conjugation | 75 |

| (2Z,4E,8E)-5,9-Dimethyldeca-2,4,8-trienal | Isomerization of C2-C3 double bond | Altered molecular geometry | 90 |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.gov These methods can provide insights that are difficult to obtain through experimentation alone. For 5,9-dimethyldeca-2,4,8-trienal and its analogues, DFT can be used to calculate a variety of molecular properties that are relevant to their reactivity.

Key Parameters from DFT Calculations:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how a molecule will interact with other molecules, such as biological receptors.

Atomic Charges: Calculating the partial charges on each atom can provide a more quantitative measure of the charge distribution.

Reaction Energetics: DFT can be used to model reaction pathways and calculate activation energies, providing insights into the kinetics and thermodynamics of chemical reactions involving the analogues. acs.org

The following table presents hypothetical DFT-calculated parameters for a selection of 5,9-dimethyldeca-2,4,8-trienal analogues to illustrate how these values might correlate with reactivity.

| Analogue | Hypothetical HOMO Energy (eV) | Hypothetical LUMO Energy (eV) | Hypothetical HOMO-LUMO Gap (eV) | Predicted Reactivity |

| 5,9-Dimethyldeca-2,4,8-trienal | -5.8 | -2.1 | 3.7 | High |

| 5,9-Dimethyldeca-2,4,8-trienoic acid | -6.2 | -1.9 | 4.3 | Moderate |

| 5,9-Dimethyldeca-2,4,8-trien-1-ol | -6.0 | -1.5 | 4.5 | Moderate |

| 5,9-Dimethyldec-4,8-dienal | -5.9 | -1.8 | 4.1 | High |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Interactions

While quantum chemical calculations provide detailed information about the electronic structure of molecules in a static state, molecular dynamics (MD) simulations offer a way to study their dynamic behavior over time. nih.gov MD simulations are particularly useful for understanding the conformational landscapes of flexible molecules like 5,9-dimethyldeca-2,4,8-trienal and for modeling their interactions with biological macromolecules, such as proteins or lipid membranes. mdpi.com

Conformational Landscapes: Due to the presence of multiple single bonds, the polyene chain of 5,9-dimethyldeca-2,4,8-trienal can adopt a vast number of different conformations. MD simulations can be used to explore this conformational space and identify the most stable and populated conformations in different environments (e.g., in water or within a lipid bilayer). This information is critical for understanding how the molecule presents itself for binding to a target.

Binding Interactions: MD simulations can be employed to model the binding of 5,9-dimethyldeca-2,4,8-trienal analogues to the active site of a target protein. These simulations can reveal:

Binding Pose: The preferred orientation and conformation of the analogue within the binding site.

Key Intermolecular Interactions: The specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the binding.

Binding Free Energy: Through more advanced techniques, the strength of the binding interaction can be estimated, which is a crucial parameter for predicting the potency of a potential drug molecule.

The study of terpenoids and their interactions with biological membranes is an active area of research where MD simulations have proven invaluable. researchgate.net For example, simulations can elucidate how these molecules partition into and permeate through cell membranes, which is a key aspect of their bioavailability and mechanism of action.

Environmental Fate and Biogeochemical Cycling

Atmospheric Chemistry and Contribution to Tropospheric Processes

Once volatilized into the troposphere, 5,9-Dimethyldeca-2,4,8-trienal is subject to chemical degradation initiated by reactions with key atmospheric oxidants: the hydroxyl radical (OH), the nitrate (B79036) radical (NO3), and ozone (O3). These reactions are the primary removal pathways for unsaturated aldehydes in the atmosphere.

The reaction with OH radicals is typically the dominant daytime loss process for aldehydes. For unsaturated aldehydes, this reaction can proceed via two main pathways: OH addition to the carbon-carbon double bonds and abstraction of the aldehydic hydrogen atom. The presence of multiple double bonds in the structure of 5,9-Dimethyldeca-2,4,8-trienal suggests that OH addition will be a significant reaction channel. The rate of these reactions generally increases with the size of the aldehyde, suggesting a relatively short atmospheric lifetime for this C12 compound.

During the nighttime, reactions with the nitrate radical (NO3) can become a significant sink for unsaturated aldehydes, particularly in polluted environments where NOx concentrations are elevated.

Ozonolysis, the reaction with ozone, is another important degradation pathway for unsaturated compounds. This reaction cleaves the carbon-carbon double bonds, leading to the formation of smaller, oxygenated products. The multiple double bonds in 5,9-Dimethyldeca-2,4,8-trienal make it susceptible to ozonolysis.

The atmospheric oxidation of 5,9-Dimethyldeca-2,4,8-trienal can contribute to the formation of tropospheric ozone. The degradation process, particularly in the presence of nitrogen oxides (NOx), generates peroxy radicals (RO2) which can oxidize nitric oxide (NO) to nitrogen dioxide (NO2). The subsequent photolysis of NO2 is a key step in the photochemical production of ozone, a major component of smog.

Furthermore, the oxidation products of long-chain aldehydes are often less volatile than the parent compound. These products can partition from the gas phase to the particle phase, contributing to the formation and growth of secondary organic aerosol (SOA). Given its C12 structure, 5,9-Dimethyldeca-2,4,8-trienal is expected to be an effective SOA precursor. The formation of SOA from C12 alkanes has been shown to involve complex particle-phase reactions, including the formation of oligomers such as peroxyhemiacetals, hemiacetals, and esters. nih.gov

Table 1: Estimated Atmospheric Lifetimes of Unsaturated Aldehydes with Respect to Major Oxidants (Illustrative) Note: This table provides representative data for similar compounds due to the lack of specific data for 5,9-Dimethyldeca-2,4,8-trienal.

| Compound Class | Oxidant | Typical Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

|---|---|---|---|

| Long-chain unsaturated aldehydes | OH (Daytime) | 1 x 10⁻¹⁰ to 5 x 10⁻¹⁰ | Hours to a day |

| Long-chain unsaturated aldehydes | O₃ (Day and Night) | 1 x 10⁻¹⁷ to 5 x 10⁻¹⁶ | Days to weeks |

| Long-chain unsaturated aldehydes | NO₃ (Nighttime) | 1 x 10⁻¹³ to 1 x 10⁻¹² | Hours |

Microbial Biodegradation Pathways in Environmental Compartments

In soil and aquatic environments, the primary fate of 5,9-Dimethyldeca-2,4,8-trienal is expected to be microbial biodegradation. Microorganisms, including bacteria and fungi, possess diverse enzymatic machinery capable of degrading a wide range of organic compounds. Aldehydes, including unsaturated ones, can serve as carbon and energy sources for various microbes.

The biodegradation of aldehydes often begins with an oxidation step, catalyzed by aldehyde dehydrogenases, which convert the aldehyde group to a carboxylic acid. In the case of 5,9-Dimethyldeca-2,4,8-trienal, this would result in the formation of 5,9-dimethyldeca-2,4,8-trienoic acid. The saturation of the double bonds is another likely early step, potentially mediated by reductases.

Following these initial transformations, the resulting long-chain carboxylic acid can be further degraded through the β-oxidation pathway. This metabolic process sequentially shortens the carbon chain by two-carbon units, producing acetyl-CoA. Acetyl-CoA can then enter the citric acid cycle for complete mineralization to carbon dioxide and water, or be used by the microorganism for biosynthesis.

The presence of methyl branches in the structure of 5,9-Dimethyldeca-2,4,8-trienal may influence the rate and pathway of biodegradation. While many microorganisms can degrade branched-chain compounds, the degradation rate may be slower compared to linear analogues.

Formation of Environmental Transformation Products and Metabolites

The atmospheric and microbial degradation of 5,9-Dimethyldeca-2,4,8-trienal will lead to the formation of a variety of transformation products and metabolites.

Atmospheric Transformation Products: The gas-phase oxidation of 5,9-Dimethyldeca-2,4,8-trienal is expected to produce a complex mixture of smaller, more oxidized compounds. Ozonolysis, for instance, would cleave the double bonds, potentially yielding smaller aldehydes and ketones. Reaction with OH radicals can lead to the formation of multifunctional compounds, including hydroxy aldehydes, dicarbonyls, and carboxylic acids. In the presence of NOx, organic nitrates and peroxyacyl nitrates (PANs) can also be formed.

Biodegradation Metabolites: In soil and water, microbial metabolism is likely to produce a series of intermediates. As mentioned, the initial oxidation would yield the corresponding carboxylic acid (5,9-dimethyldeca-2,4,8-trienoic acid). Subsequent steps in the degradation pathway would produce shorter-chain fatty acids as a result of β-oxidation. Complete mineralization will ultimately lead to carbon dioxide and water. Under certain conditions, incomplete degradation could result in the transient accumulation of these intermediate metabolites in the environment.

Persistence and Transport in Different Environmental Media

The persistence of 5,9-Dimethyldeca-2,4,8-trienal in the environment will be determined by the rates of the degradation processes described above.

In the atmosphere , its lifetime is expected to be relatively short, on the order of hours to a day, due to rapid oxidation by OH radicals. This suggests that its atmospheric transport will be limited to local and regional scales.

In soil and water , its persistence will depend on the presence and activity of competent microbial populations. In environments with diverse and active microbial communities, rapid biodegradation is expected, leading to low persistence. However, in environments where microbial activity is limited (e.g., due to low temperatures, nutrient limitations, or the presence of toxicants), the persistence of 5,9-Dimethyldeca-2,4,8-trienal could be significantly longer.

The transport of 5,9-Dimethyldeca-2,4,8-trienal between environmental compartments will be influenced by its physicochemical properties. Its volatility will facilitate its partitioning from water and soil surfaces into the atmosphere. Its moderate water solubility and lipophilicity (fat-loving nature) suggest that it may partition to organic matter in soil and sediment, which could reduce its bioavailability for degradation and transport. Long-range transport of this compound in the atmosphere is unlikely due to its expected short lifetime.

Table 2: Summary of Expected Environmental Fate of 5,9-Dimethyldeca-2,4,8-trienal Note: This table is based on general principles and data for similar compounds.

| Environmental Compartment | Primary Fate Processes | Expected Persistence | Potential for Transport |

|---|---|---|---|

| Atmosphere | Oxidation by OH, O₃, NO₃; Photolysis | Low (hours to a day) | Local to regional |

| Soil | Microbial biodegradation | Low to moderate (days to months) | Limited by sorption to organic matter |

| Water | Microbial biodegradation; Volatilization | Low to moderate (days to weeks) | Volatilization to atmosphere; Partitioning to sediment |

Future Research Directions and Emerging Applications

Development of Novel Stereoselective Synthetic Routes

The complex structure of 5,9-Dimethyldeca-2,4,8-trienal, which includes multiple double bonds and stereocenters, presents a significant challenge for chemical synthesis. The development of novel stereoselective synthetic routes is paramount for producing specific isomers in high purity, which is essential for elucidating their distinct biological activities. Future research in this area is expected to focus on several key strategies:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of key bond-forming reactions will be crucial. This includes asymmetric epoxidation, dihydroxylation, and hydrogenation reactions to set the desired stereocenters.

Bio-inspired Synthesis: Mimicking the biosynthetic pathways found in nature, where enzymes catalyze reactions with high specificity, can provide a blueprint for developing efficient and selective synthetic strategies.

Progress in these areas will not only facilitate the production of 5,9-Dimethyldeca-2,4,8-trienal for research purposes but also pave the way for the synthesis of novel analogs with potentially enhanced or new biological properties.

Exploration of Undiscovered Biological Roles and Pathways

While the biological functions of many terpenoids are well-documented, the specific roles of 5,9-Dimethyldeca-2,4,8-trienal remain largely unexplored. Terpenoids, as a class, are known to be involved in a wide array of biological processes. researchgate.netresearchgate.net They can act as signaling molecules, defense compounds against herbivores and pathogens, and attractants for pollinators. nih.gov Future research should aim to uncover the specific ecological and physiological functions of this compound.

Key areas for investigation include:

Plant-Insect Interactions: Investigating its potential role as a semiochemical, either as a pheromone for insect communication or as an allomone for plant defense.

Antimicrobial and Antifungal Activity: Screening 5,9-Dimethyldeca-2,4,8-trienal against a panel of pathogenic microbes and fungi to determine its potential as a natural preservative or therapeutic agent. nih.gov

Intra-plant Signaling: Exploring its function as a volatile organic compound (VOC) involved in plant-to-plant communication, particularly in response to environmental stressors. cgiar.orgfrontiersin.org

Unraveling these undiscovered biological roles will be fundamental to understanding the ecological significance of 5,9-Dimethyldeca-2,4,8-trienal and harnessing its potential applications in agriculture and medicine.

Advancements in Analytical Methodologies for Complex Matrices

The detection and quantification of volatile compounds like 5,9-Dimethyldeca-2,4,8-trienal in complex biological and environmental samples present a significant analytical challenge. rsc.org The development of more sensitive and selective analytical methods is crucial for accurately determining its presence and concentration.

Future advancements in this area are likely to involve:

Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS): This powerful technique offers enhanced separation capabilities, which is essential for resolving isomeric forms and separating the target compound from a complex matrix of other volatiles. rsc.org

Solid-Phase Microextraction (SPME): The development of novel SPME fiber coatings with high affinity for terpenoid aldehydes will improve extraction efficiency and sensitivity, allowing for the detection of trace amounts of the compound. frontiersin.orgfrontiersin.org

Real-time Monitoring Techniques: The use of techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) could enable the real-time monitoring of 5,9-Dimethyldeca-2,4,8-trienal emissions from living organisms, providing valuable insights into its dynamic biological roles. rsc.org

These advanced analytical methodologies will be instrumental in building a more comprehensive understanding of the biosynthesis, transport, and function of 5,9-Dimethyldeca-2,4,8-trienal in various biological systems.

| Analytical Technique | Principle | Application for 5,9-Dimethyldeca-2,4,8-trienal Analysis |

|---|---|---|

| Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS) | Utilizes two or more capillary columns with different stationary phases for enhanced separation of complex mixtures. | Separation of isomers and resolution from interfering compounds in complex matrices like plant extracts or insect secretions. rsc.org |

| Solid-Phase Microextraction (SPME) | A solvent-free extraction technique that uses a coated fiber to adsorb and concentrate analytes from a sample. | Trace-level detection and quantification in air, water, and biological tissues. frontiersin.orgfrontiersin.org |

| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | A soft ionization technique that allows for the real-time detection and quantification of volatile organic compounds. | Monitoring of dynamic changes in the emission of 5,9-Dimethyldeca-2,4,8-trienal from plants in response to stimuli. rsc.org |

Integration of Omics Data (e.g., Metabolomics, Proteomics) for Holistic Mechanistic Elucidation

A complete understanding of the biological significance of 5,9-Dimethyldeca-2,4,8-trienal requires a systems-level approach. The integration of various "omics" datasets, such as metabolomics, proteomics, and transcriptomics, can provide a holistic view of the metabolic pathways and regulatory networks in which this compound is involved. nih.govnih.gov

Future research should focus on:

Metabolomic Profiling: Using untargeted metabolomics to identify other metabolites that are co-regulated with 5,9-Dimethyldeca-2,4,8-trienal, which can provide clues about its biosynthetic precursors and downstream products.

Proteomic Analysis: Identifying the enzymes involved in the biosynthesis and metabolism of 5,9-Dimethyldeca-2,4,8-trienal by correlating protein expression levels with the abundance of the compound.

Transcriptomic Studies: Using RNA-sequencing to identify the genes that are differentially expressed in response to 5,9-Dimethyldeca-2,4,8-trienal, which can help to elucidate its signaling pathways and mode of action. mdpi.com

By integrating these multi-omics datasets, researchers can construct comprehensive models of the biological systems in which 5,9-Dimethyldeca-2,4,8-trienal operates, leading to a deeper understanding of its function and potential for biotechnological applications. agronomyjournals.comyoutube.com

| Omics Approach | Key Information Provided | Relevance to 5,9-Dimethyldeca-2,4,8-trienal Research |

|---|---|---|

| Metabolomics | Provides a snapshot of the complete set of small-molecule metabolites within a biological system. | Identification of biosynthetic precursors, degradation products, and co-regulated metabolites. |

| Proteomics | Identifies and quantifies the complete set of proteins expressed by an organism. | Discovery of enzymes involved in the biosynthesis and metabolism of the compound. |

| Transcriptomics | Measures the expression levels of all genes in a sample. | Elucidation of the genetic regulation of its biosynthetic pathway and its downstream signaling effects. mdpi.com |

Q & A

Q. What are the established synthetic routes for 5,9-Dimethyldeca-2,4,8-trienal and its derivatives, and how do reaction conditions influence yield and purity?

The synthesis of 5,9-Dimethyldeca-2,4,8-trienal derivatives typically begins with citral (a monoterpene aldehyde) as a precursor. For example, citral (compound 25 ) has been used to synthesize amide derivatives via condensation reactions with primary amines under controlled pH and temperature conditions. Key steps include purification via column chromatography and structural validation using NMR and mass spectrometry. Reaction conditions such as solvent polarity, catalyst selection (e.g., EDCI/HOBt for amidation), and reaction time significantly impact yield (reported ~40–60%) and purity (>95% after purification) .

Q. How do spectroscopic techniques confirm the structure of 5,9-Dimethyldeca-2,4,8-trienal derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the position and geometry of double bonds. For instance, ¹H-NMR peaks at δ 5.2–5.8 ppm (multiplet) indicate conjugated diene/triene systems, while ¹³C-NMR resonances at ~120–140 ppm confirm sp² carbons. Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 263 for 5,9-dimethyldeca-2,4,8-trienoic acid amides) and fragmentation patterns consistent with the alkyl chain and functional groups. Infrared (IR) spectroscopy further validates carbonyl (C=O stretch at ~1650 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .

Advanced Research Questions

Q. How does the degree of unsaturation in 5,9-Dimethyldeca-2,4,8-trienal derivatives affect their potency as bacterial efflux pump inhibitors (EPIs)?

Hydrogenation studies reveal that reducing unsaturation (e.g., converting trienes to single bonds) diminishes activity. For example, hydrogenated derivatives of 5,9-dimethyldeca-2,4,8-trienoic acid amides showed a 4-fold reduction in ciprofloxacin potentiation against Staphylococcus aureus. This suggests that conjugated double bonds are critical for binding to efflux pumps like NorA, likely through π-π interactions with aromatic residues in the pump’s substrate-binding pocket. Researchers should prioritize preserving unsaturation during synthetic modifications to retain biological activity .

Q. What methodological approaches resolve contradictions in activity data between structurally similar derivatives?

Contradictions in activity data (e.g., variable MIC reductions across analogs) can be addressed through:

- Comparative assays : Parallel testing under standardized conditions (e.g., broth microdilution with consistent inoculum size).

- Structural analysis : X-ray crystallography or molecular docking to identify steric or electronic differences impacting binding.

- Computational modeling : Quantitative Structure-Activity Relationship (QSAR) studies to correlate substituent effects (e.g., methyl vs. formyl groups at C-9) with activity trends. For example, replacing the C-9 methyl group with a formyl moiety (compound 26 ) enhanced NorA inhibition by 20% .

Q. How do molecular docking studies elucidate interactions between 5,9-Dimethyldeca-2,4,8-trienal derivatives and the NorA efflux pump?

Docking simulations (e.g., using AutoDock Vina) reveal that the trienal backbone aligns with NorA’s hydrophobic substrate channel, while polar amide groups form hydrogen bonds with residues like Asp-121. Key findings include:

- Binding affinity : Derivatives with extended conjugation (e.g., 2,4,8-triene vs. 2,8-diene) show stronger binding (ΔG ≈ −8.5 kcal/mol).

- Mechanistic validation : Ethidium bromide efflux assays confirm that active derivatives block substrate transport, reducing MIC values by 4-fold in S. aureus .

Methodological Considerations

- Safety and compliance : Refer to IFRA Standards for handling guidelines, particularly for derivatives used in fragrance-related research (e.g., dermal exposure limits) .

- Data reproducibility : Use REDCap™ or similar electronic data capture systems to standardize experimental records and minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.